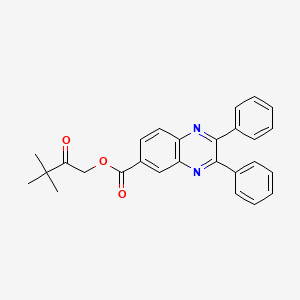![molecular formula C22H28N2O3 B4854178 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4854178.png)
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BDBM, and it belongs to the family of piperazine derivatives. BDBM has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
Mécanisme D'action
BDBM acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also has affinity for the 5-HT2C and 5-HT7 receptors. BDBM's mechanism of action involves the modulation of serotonin neurotransmission, which plays a critical role in mood regulation. By targeting these receptors, BDBM can potentially improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
BDBM has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain involved in learning and memory. BDBM has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. BDBM has also been shown to reduce the levels of corticosterone, a hormone that is elevated in response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
BDBM has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. It also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of BDBM is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on BDBM. One area of interest is its potential use in treating psychiatric disorders, such as depression and anxiety. Another area of research is its potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, BDBM could be studied for its potential use in improving cognitive function and memory. Further research is needed to fully understand the pharmacological properties of BDBM and its potential therapeutic applications.
In conclusion, BDBM is a promising compound that has potential pharmacological properties. Its mechanism of action, biochemical and physiological effects, and future directions for research have been explored. BDBM could be a potential candidate for treating psychiatric disorders and improving cognitive function. Further research is needed to fully understand the therapeutic potential of BDBM.
Applications De Recherche Scientifique
BDBM has been studied for its potential pharmacological properties, including its ability to act as a serotonin receptor agonist and antagonist. It has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders. BDBM has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for further research.
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-5-7-18(8-6-17)13-24-11-10-23(15-20(24)9-12-25)14-19-3-2-4-21-22(19)27-16-26-21/h2-8,20,25H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJHMYPTPQKXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-4-ylmethyl)-1-(4-methylbenzyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



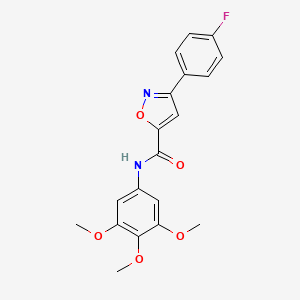
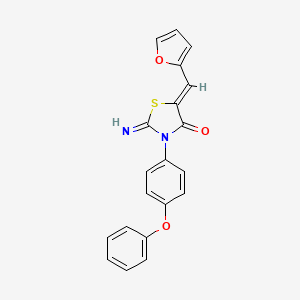
![methyl 4-[5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4854110.png)
![N-(sec-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4854124.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B4854132.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B4854137.png)
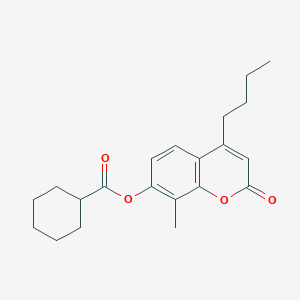
![2-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4854147.png)
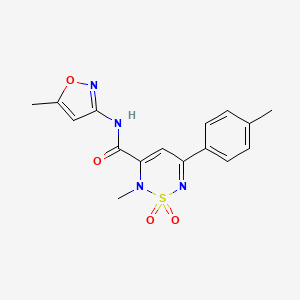
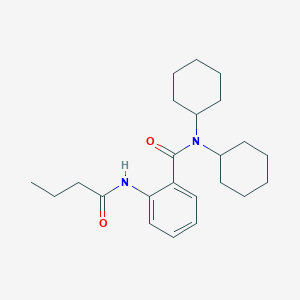
![N-methyl-N-[4-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B4854172.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4854204.png)
